2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole
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Overview
Description
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that features a fused indazole and dioxole ring system. The presence of the 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorophenylhydrazine with a suitable dioxole derivative under acidic conditions to facilitate the formation of the indazole ring system. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole: Lacks the chlorine atom on the phenyl ring.
2-(4-Methylphenyl)-2H-[1,3]dioxolo[4,5-F]indazole: Contains a methyl group instead of a chlorine atom.
2-(4-Fluorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-1-3-11(4-2-10)17-7-9-5-13-14(19-8-18-13)6-12(9)16-17/h1-7H,8H2 |
InChI Key |
UOZNSSPXIHRUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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